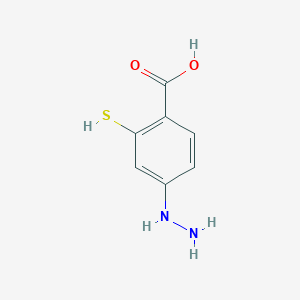
6,8-Dibromoquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromoquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoquinolin-3-ol typically involves the bromination of quinolin-3-ol. One common method is the direct bromination of quinolin-3-ol using bromine in the presence of a solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromoquinolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,8-Dibromoquinolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and antimalarial agent.
Industry: Utilized in the production of dyes, catalysts, and materials
Mecanismo De Acción
The mechanism of action of 6,8-Dibromoquinolin-3-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
6,8-Dibromoquinolin-3-ol can be compared with other quinoline derivatives such as:
5,7-Dibromoquinolin-8-ol: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
8-Hydroxyquinoline: Lacks bromine atoms, resulting in different chemical properties and uses.
Quinoline N-oxide: An oxidized form of quinoline with distinct biological activities.
The uniqueness of this compound lies in its specific bromination pattern, which imparts unique reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H5Br2NO |
|---|---|
Peso molecular |
302.95 g/mol |
Nombre IUPAC |
6,8-dibromoquinolin-3-ol |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
Clave InChI |
OVICYCGHNQYCAK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C=NC2=C(C=C1Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


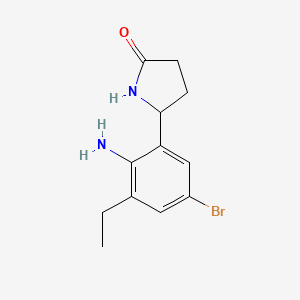

![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)


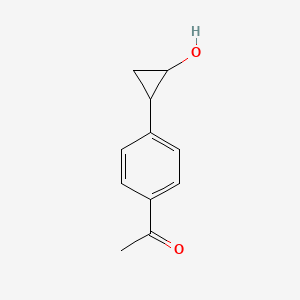

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
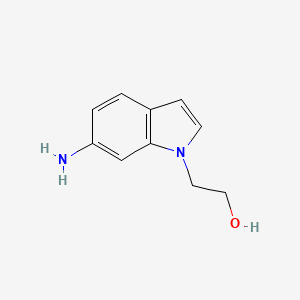
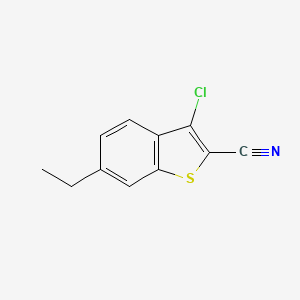

![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)

